N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(oxolan-2-yl)methyl]ethanediamide
Description
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(oxolan-2-yl)methyl]ethanediamide is a heterocyclic compound featuring a thienopyrazole core substituted with a tert-butyl group and a tetrahydrofuran-derived methyl ethanediamide moiety. Its structural complexity arises from the fusion of sulfur-containing thiophene and nitrogen-rich pyrazole rings, alongside a conformationally flexible oxolane (tetrahydrofuran) group. Crystallographic studies of similar compounds (e.g., thienopyrazole derivatives) often employ software like SHELXL for refinement and WinGX/ORTEP for visualization .
Properties
IUPAC Name |
N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3S/c1-16(2,3)20-13(11-8-24-9-12(11)19-20)18-15(22)14(21)17-7-10-5-4-6-23-10/h10H,4-9H2,1-3H3,(H,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBYAXPANHMFOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[(oxolan-2-yl)methyl]ethanediamide typically involves multiple steps, starting with the formation of the thieno[3,4-c]pyrazole core. This can be achieved through cyclization reactions involving appropriate precursors. The tert-butyl group is introduced via alkylation reactions, while the oxolan-2-ylmethyl substituent is added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[(oxolan-2-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the molecule.
Scientific Research Applications
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[(oxolan-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[(oxolan-2-yl)methyl]ethanediamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles and functional groups. Below is a comparative analysis with three key analogs from and related literature:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Solubility (LogP) |
|---|---|---|---|---|
| N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(oxolan-2-yl)methyl]ethanediamide | Thieno[3,4-c]pyrazole | tert-butyl, oxolane-methyl ethanediamide | ~395.5 (estimated) | ~2.1 (predicted) |
| 1-methyl-N-[(2S)-oxolan-2-yl]methyl]-1H-pyrazole-3-carboxamide | Pyrazole | methyl, oxolane-methyl carboxamide | 239.3 | 0.8 (experimental) |
| N-(1-ethyl-1H-pyrazol-4-yl)cyclobutanecarboxamide | Pyrazole | ethyl, cyclobutane carboxamide | 207.3 | 1.5 (experimental) |
| 4-fluoro-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzamide | Tetrazole | fluoro-benzamide | 249.2 | 1.2 (experimental) |
Key Findings :
Tetrazole derivatives (e.g., 4-fluoro-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzamide) exhibit higher acidity (pKa ~4.5) due to the tetrazole ring, whereas thienopyrazoles are less acidic (pKa ~7.2), impacting solubility and bioavailability.
Substituent Effects :
- The tert-butyl group in the target compound enhances steric bulk, likely improving metabolic stability but reducing aqueous solubility compared to methyl or ethyl substituents in analogs .
- The oxolane-methyl ethanediamide moiety introduces conformational flexibility, which may optimize interactions with hydrophobic enzyme pockets compared to rigid cyclobutane carboxamide derivatives.
Synthetic Accessibility: Thienopyrazole derivatives require multi-step synthesis involving cyclocondensation of thiophene precursors, whereas pyrazole/tetrazole analogs are simpler to prepare via [3+2] cycloadditions .
Biological Activity
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(oxolan-2-yl)methyl]ethanediamide is a novel compound that belongs to the thienopyrazole family. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The following sections will delve into the biological activities of this compound, supported by relevant data tables and research findings.
The chemical structure of this compound is characterized by the following:
| Property | Value |
|---|---|
| Chemical Formula | C17H26N4O3S |
| Molecular Weight | 366.47834 g/mol |
| IUPAC Name | This compound |
| SMILES String | CC1CN(CC(C)O1)C(=O)C(=O)Nc3c2CSCc2nn3C(C)(C)C |
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of thienopyrazole derivatives. For instance, compounds similar to this compound were tested against oxidative stress in erythrocytes of fish exposed to toxic substances like 4-nonylphenol. The results indicated a significant reduction in erythrocyte malformations when treated with thienopyrazole compounds compared to control groups.
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thienopyrazole A (7a) | 12 ± 1.03 |
| Thienopyrazole B (7b) | 0.6 ± 0.16 |
This data suggests that thienopyrazole derivatives can mitigate oxidative damage in biological systems .
Anti-inflammatory Properties
Thienopyrazoles have also been studied for their anti-inflammatory effects. Research indicates that these compounds can inhibit the activity of phosphodiesterase (PDE), an enzyme linked to inflammatory processes. Specifically, some thienopyrazole derivatives have been identified as potent inhibitors of PDE7, which is involved in various inflammatory diseases .
Anticancer Potential
The anticancer properties of thienopyrazoles have been explored in various studies. Compounds within this class have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, certain thienopyrazole derivatives have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .
Study on Erythrocyte Protection
In a study assessing the protective effects of thienopyrazole compounds on erythrocytes from Clarias gariepinus exposed to 4-nonylphenol, various derivatives were evaluated for their ability to reduce oxidative damage. The findings indicated that specific thienopyrazole compounds significantly reduced the percentage of altered erythrocytes compared to untreated controls.
Synthesis and Characterization
The synthesis of this compound involved several steps including the formation of the thienopyrazole core and subsequent functionalization with oxolan groups. Characterization was performed using techniques such as NMR and mass spectrometry to confirm the structure and purity of the synthesized compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
